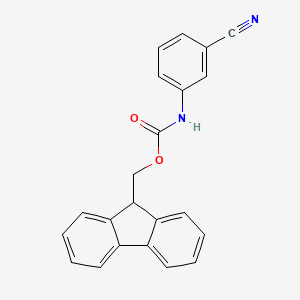

3-(Fmoc-amino)benzonitrile

Description

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Amine Protecting Group Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of contemporary amine protection strategies, particularly in the realm of peptide synthesis. wikipedia.org Introduced by Carpino in 1972, the Fmoc group is renowned for its base-lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.comamericanpeptidesociety.org This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a key advantage, enabling selective deprotection and the construction of complex molecules with multiple functional groups. total-synthesis.comamericanpeptidesociety.org

The Fmoc protecting group strategy offers several benefits in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org The deprotection conditions are mild, which helps to minimize side reactions and preserve the integrity of sensitive amino acid residues. americanpeptidesociety.org Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a byproduct that can be monitored by UV spectroscopy, providing a convenient method for tracking the progress of the deprotection reaction. wikipedia.org The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of forming undesirable side products. total-synthesis.com

The stability of the Fmoc group under acidic conditions, coupled with its straightforward removal under basic conditions, has made it an indispensable tool in the synthesis of peptides and other complex organic molecules. publish.csiro.autcichemicals.com This has led to the widespread availability of a vast array of Fmoc-protected amino acids and other building blocks, facilitating their use in both manual and automated synthesis. nih.govlifetein.com

Role of Benzonitrile (B105546) Scaffolds in Contemporary Synthetic Organic Chemistry

Benzonitrile and its derivatives are versatile scaffolds that play a significant role in modern synthetic organic chemistry, with applications spanning medicinal chemistry, materials science, and as synthetic intermediates. researchgate.net The nitrile group is a valuable functional group due to its unique electronic properties and its ability to participate in a wide range of chemical transformations. nih.gov

In medicinal chemistry, the incorporation of a benzonitrile moiety can enhance the pharmacological and pharmacokinetic properties of drug candidates. nih.gov The nitrile group can act as a hydrogen bond acceptor and can modulate the electronic nature of the aromatic ring, influencing binding affinity to biological targets. nih.gov Furthermore, the metabolic stability of the nitrile group often leads to improved pharmacokinetic profiles, including increased bioavailability and longer half-life. nih.gov Benzonitrile derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net

As synthetic intermediates, benzonitriles are precursors to a variety of other functional groups. The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic systems like tetrazoles. researchgate.netresearchgate.net This versatility makes benzonitrile-containing molecules valuable starting materials for the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds. researchgate.net The synthesis of benzonitriles themselves can be achieved through various methods, including the cyanation of aryl halides catalyzed by transition metals like palladium or ruthenium. researchgate.net

Overview of 3-(Fmoc-amino)benzonitrile's Utility as a Multifunctional Synthetic Building Block

This compound stands out as a particularly useful bifunctional building block in organic synthesis. cymitquimica.com This molecule integrates the key features of both Fmoc chemistry and the benzonitrile scaffold, offering two distinct points for chemical modification. The Fmoc-protected amine at the 3-position provides a handle for peptide coupling or other amine-related transformations after deprotection. mdpi.com Simultaneously, the nitrile group at the 1-position can be elaborated into a variety of other functional groups, as discussed previously.

This dual functionality allows for the synthesis of diverse molecular architectures. For instance, the Fmoc group can be removed to allow for the incorporation of the 3-aminobenzonitrile (B145674) core into a peptide sequence, while the nitrile group can be subsequently or concurrently transformed. mdpi.com This strategy has been employed in the solid-phase synthesis of benzothiazole-containing amino acids and peptides. mdpi.com The ability to orthogonally manipulate the two functional groups is a significant advantage in the construction of complex and highly functionalized molecules. nih.gov The commercial availability of this compound further enhances its utility for synthetic chemists. cymitquimica.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGNDZAWDSFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Fmoc Amino Benzonitrile

Established Synthetic Routes and Optimization of Reaction Conditions

The primary and most established route for the synthesis of 3-(Fmoc-amino)benzonitrile involves the direct acylation of 3-aminobenzonitrile (B145674) with an activated Fmoc reagent. This method is a standard procedure for the protection of primary and secondary amines, including aromatic amines (anilines), and can be adapted and optimized for the specific substrate.

The acylation reaction to form the carbamate (B1207046) linkage in this compound is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikipedia.org Fmoc-OSu is often preferred due to its greater stability and the easier control of reaction conditions, which can lead to fewer side reactions compared to the more reactive Fmoc-Cl.

The general reaction proceeds as follows: 3-aminobenzonitrile, dissolved in a suitable solvent, is treated with the Fmoc reagent in the presence of a base. The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent.

The choice of base and solvent is paramount for the efficiency of the Fmoc-protection reaction. A variety of bases can be employed, ranging from inorganic bases like sodium bicarbonate and sodium carbonate to organic bases such as pyridine (B92270), triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA).

The selection of the solvent system is equally critical and often depends on the solubility of the starting materials and the chosen base. Common solvent systems include:

Aqueous-organic mixtures: A classic approach involves Schotten-Baumann conditions, where the reaction is carried out in a biphasic system, such as dioxane and water, with a base like sodium bicarbonate. total-synthesis.com

Anhydrous organic solvents: For substrates that are sensitive to water or to drive the reaction to completion, anhydrous solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or pyridine are used in conjunction with an organic base. total-synthesis.com

Recent advancements have also explored more environmentally friendly approaches, such as conducting the Fmoc protection in aqueous media without the need for a catalyst, which can simplify the work-up procedure and reduce the environmental impact. rsc.org

The following interactive table summarizes typical combinations of bases and solvents used in Fmoc-protection reactions that can be adapted for 3-aminobenzonitrile.

| Base | Solvent | Typical Reaction Conditions | Remarks |

| Sodium Bicarbonate | Dioxane/Water | Room Temperature | Standard Schotten-Baumann conditions. |

| Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature | Anhydrous conditions, pyridine acts as both base and solvent. |

| Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Common organic base, requires careful monitoring of stoichiometry. |

| N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | Room Temperature | A non-nucleophilic base, useful for sensitive substrates. |

| None | Water | Mild Heating | "Green" chemistry approach, relies on the basicity of the amine. rsc.org |

To achieve a high yield of this compound and minimize the formation of byproducts, careful control of stoichiometry and temperature is essential.

Stoichiometry: A slight excess of the Fmoc reagent (typically 1.05 to 1.2 equivalents) is often used to ensure complete consumption of the starting amine. However, a large excess should be avoided as it can complicate the purification process. The amount of base used is also critical; typically, 1 to 2 equivalents are sufficient to facilitate the reaction.

Temperature: The acylation reaction is generally exothermic. Therefore, the reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the reaction rate and prevent potential side reactions. For less reactive amines or greener protocols, gentle heating may be required. rsc.org

Adaptations for Industrial-Scale Preparations and Process Intensification

Key considerations for scaling up the synthesis include:

Reagent Selection: Opting for less expensive and more stable reagents, such as Fmoc-Cl over Fmoc-OSu, if the reaction can be controlled effectively.

Purification: Developing a robust purification method that avoids chromatography, such as crystallization or precipitation, to isolate the final product in high purity.

Process Control: Implementing automated systems for reagent addition and temperature control to ensure batch-to-batch consistency.

Novel Synthetic Approaches and Precursor Derivatizations

Research into novel synthetic methods for Fmoc-protected compounds often focuses on improving efficiency, selectivity, and environmental sustainability.

While not directly applicable to 3-aminobenzonitrile without modification, one-step methods developed for related compounds like Fmoc-aminobenzoic acids can provide insights into potential new routes. For instance, methods that involve in-situ generation of the activated Fmoc reagent or the use of novel coupling agents could potentially be adapted. However, the chemical properties of the nitrile group in 3-aminobenzonitrile would need to be considered, as it may influence the reactivity and compatibility with certain reagents.

Strategies for N-Fmoc-Aminobenzoic Acid Scaffold Construction

The construction of the N-Fmoc-aminobenzoic acid scaffold, a key structural motif in various synthetic applications, primarily involves the protection of the amino group of an aminobenzoic acid or a related precursor like aminobenzonitrile. The most direct and widely employed strategy is the N-acylation of the aromatic amine with an activated 9-fluorenylmethoxycarbonyl (Fmoc) reagent. The choice of reagent, solvent, and base is critical to achieving high yields and purity.

The classic approach for Fmoc protection involves the reaction of an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com This reaction typically proceeds via a Schotten-Baumann-type mechanism, where the nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl. The reaction releases hydrochloric acid, which is neutralized by a base present in the reaction mixture. total-synthesis.com Common bases include sodium bicarbonate or organic bases like pyridine. Solvents can range from aqueous systems (e.g., dioxane/water, DMF/water) to anhydrous conditions (e.g., CH₂Cl₂). total-synthesis.com

An alternative and often preferred Fmoc-donating reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is generally more stable than Fmoc-Cl, which is sensitive to moisture and heat. The use of Fmoc-OSu can lead to cleaner reactions and reduce the formation of side products. total-synthesis.com

Research into the Fmoc protection of various substituted anilines provides a strong basis for its application to 3-aminobenzonitrile or 3-aminobenzoic acid. For instance, a highly efficient and environmentally friendly methodology has been developed for the Fmoc protection of a wide array of amines, including aromatic amines, in aqueous media without a catalyst. In this protocol, compounds like 3-chloroaniline (B41212) have been successfully protected using Fmoc-Cl in water at 60°C, achieving high yields. rsc.org This demonstrates the viability of using simple and green conditions for the synthesis of Fmoc-protected aniline (B41778) derivatives.

The table below summarizes findings from the protection of aniline derivatives, which serve as models for the synthesis of this compound.

| Entry | Amine Substrate | Fmoc Reagent | Base / Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Fmoc-Cl | Water | 0.5 | 90 | rsc.org |

| 2 | 4-Methylaniline | Fmoc-Cl | Water | 0.75 | 83 | rsc.org |

| 3 | 3-Chloroaniline | Fmoc-Cl | Water | 1.0 | 87 | rsc.org |

| 4 | 4-Bromoaniline | Fmoc-Cl | Water | 1.0 | 80 | rsc.org |

| 5 | D-Threonine | Fmoc-OSu | NaHCO₃ / THF:Water | 16 | - | total-synthesis.com |

For substrates that may be sensitive to aqueous conditions or require anhydrous protocols, an alternative strategy involves the use of silylating agents. In this method, the amine is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride, to form an O,N-bis(trimethylsilyl)amino acid intermediate. This intermediate is then reacted with Fmoc-Cl in an aprotic solvent like methylene (B1212753) chloride. google.com This approach avoids aqueous workups for salt removal, which can be advantageous for certain substrates. google.com

Furthermore, the concept of an N-Fmoc-aminobenzoic acid scaffold extends to more complex structures, such as N-alkylated p-aminobenzoic acid monomers. The synthesis of these scaffolds has been reported as part of the development of α-helix mimetics. researchgate.net These advanced scaffolds are constructed using Fmoc-based solid-phase synthesis techniques, highlighting the versatility of the Fmoc protecting group in building complex molecular architectures. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Fmoc Amino Benzonitrile

Mechanisms of Fmoc Deprotection from the Amine Moiety

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial step in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. fiveable.me This process is typically achieved under basic conditions, proceeding through a well-established β-elimination mechanism. fiveable.menih.gov

Base-Mediated β-Elimination Pathways and Reaction Kinetics

The kinetics of Fmoc deprotection can be influenced by factors such as steric hindrance of the amino acid residue and peptide aggregation. luxembourg-bio.com For instance, slow deprotection kinetics can be an indicator of aggregating peptide sequences. luxembourg-bio.com The half-life (t1/2) for the deprotection of Fmoc-Valine with 20% piperidine (B6355638) in DMF has been reported to be as short as 6 seconds. rsc.org

| Deprotection Reagent | Concentration in DMF | Half-Life (t1/2) for Fmoc-Valine |

|---|---|---|

| Piperidine | 20% | 7s |

| Piperazine | 2% | 139s |

| Piperazine | 5% | 50s |

| Piperazine + DBU | 5% + 2% | 4s |

Data sourced from a study on Fmoc deprotection kinetics. rsc.org

Formation and Nucleophilic Quenching of Dibenzofulvene Adducts

The dibenzofulvene (DBF) molecule generated during the β-elimination is a highly reactive electrophile. researchgate.netrsc.org If left unquenched, it can react with the newly deprotected amine of the peptide chain, resulting in the irreversible termination of the synthesis. researchgate.net To prevent this deleterious side reaction, the deprotection is carried out in the presence of a nucleophilic scavenger. nih.gov

Typically, the base used for the deprotection, such as a secondary amine like piperidine, also serves as the scavenger. researchgate.net Piperidine rapidly traps the DBF intermediate via a Michael-type addition to form a stable and soluble dibenzofulvene-piperidine adduct. researchgate.netredalyc.org This adduct is easily washed away from the solid support, ensuring a clean deprotection step. redalyc.orggoogle.com

Some strong, non-nucleophilic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also effective at cleaving the Fmoc group but cannot quench the resulting DBF. rsc.orgnih.gov When using such bases, it is essential to include a separate nucleophilic scavenger in the deprotection solution. nih.gov

| Base | Type | DBF Scavenging Ability |

|---|---|---|

| Piperidine | Secondary Amine (Nucleophilic) | Yes |

| Piperazine | Secondary Amine (Nucleophilic) | Yes |

| Morpholine | Secondary Amine (Nucleophilic) | Yes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine (Non-nucleophilic) | No |

| Triethylamine (B128534) (TEA) | Tertiary Amine (Sterically Hindered) | Slow/Poor |

This table summarizes the dual function of common bases in Fmoc deprotection. researchgate.netnih.gov

Studies on the Influence of Base Strength and Solvent Polarity on Deprotection Rates

Solvent polarity also plays a critical role. The β-elimination reaction proceeds more rapidly in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane (B109758) (DCM). nih.govresearchgate.net The polar medium helps to stabilize the charged intermediates and transition states involved in the reaction mechanism.

| Base | Concentration | Solvent | Deprotection (%) |

|---|---|---|---|

| Morpholine | 10% | DCM | 18% |

| Morpholine | 10% | DMF | 75% |

| Morpholine | 50% | DCM | 100% |

| Piperidine | 10% | DCM | 100% |

Data adapted from studies on the stability of the Fmoc group. researchgate.net

Amide Bond Formation and Advanced Coupling Strategies

Following the successful deprotection of the amine moiety of 3-(Fmoc-amino)benzonitrile, the resulting free amine is available to participate in the formation of an amide bond, a cornerstone reaction in peptide synthesis. This transformation is typically achieved by coupling the amine with a carboxylic acid that has been activated by a coupling reagent.

Mechanisms of Nucleophilic Acyl Substitution in Peptide Elongation

Amide bond formation proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is generally a two-step process involving addition and elimination. masterorganicchemistry.com In the context of peptide synthesis, the deprotected amino group acts as the nucleophile. luxembourg-bio.comreddit.com It attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative. libretexts.org

Efficacy of Carbodiimide-Based Coupling Reagents in Amide Syntheses

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for activating carboxylic acids for amide bond formation. hepatochem.comluxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comluxembourg-bio.com This intermediate can then be directly attacked by the amine nucleophile to form the amide bond, producing a urea (B33335) byproduct. luxembourg-bio.com

| Reagent/Additive | Abbreviation | Primary Function |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Coupling Reagent (Forms insoluble urea) |

| Diisopropylcarbodiimide | DIC | Coupling Reagent (Forms soluble urea) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDCI | Coupling Reagent (Water-soluble) |

| 1-Hydroxybenzotriazole | HOBt | Additive (Reduces racemization, improves yield) |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Additive (More effective than HOBt at suppressing racemization) |

This table provides an overview of common reagents used in amide bond synthesis. hepatochem.comluxembourg-bio.com

Post-Deprotection Functionalization and Nitrile Reactivity

Following the successful incorporation of the this compound residue into a peptide, the Fmoc protecting group can be removed under standard basic conditions, typically using piperidine in DMF. thermofisher.com This deprotection exposes the primary aromatic amine, which can then undergo a variety of functionalization reactions. Concurrently, the benzonitrile (B105546) group presents its own set of reactive possibilities.

Intramolecular Cyclization Pathways to Heterocyclic Scaffolds

The deprotected 3-aminobenzonitrile (B145674) moiety, particularly when positioned appropriately within a peptide sequence, can undergo intramolecular cyclization to form various heterocyclic scaffolds. One plausible pathway involves the reaction of the newly exposed amine with a nearby electrophilic center. For instance, if the adjacent residue in the peptide chain contains a carboxylic acid or an activated ester, an intramolecular amide bond formation could lead to a cyclic peptide.

A more specific and well-documented reaction of aminobenzonitriles is their cyclization to form benzimidazoles. rsc.org This typically involves the reaction of the diamine with an aldehyde or a carboxylic acid derivative. In the context of a peptide, if a side chain or the N-terminus of an adjacent residue could be converted into an aldehyde, an intramolecular cyclization could be envisioned to form a benzimidazole-containing cyclic structure. This would be a powerful strategy for creating conformationally constrained peptides with potential therapeutic applications.

Formation of Thiazolidine (B150603) Rings via Reaction with Cysteine Derivatives

The formation of a thiazolidine ring is a well-established reaction that occurs between a 1,2-aminothiol, such as the side chain of a cysteine residue, and an aldehyde or ketone. nih.govnanobioletters.com For a peptide containing a deprotected 3-aminobenzonitrile residue to form a thiazolidine ring with a cysteine derivative, the aromatic amine would first need to be converted into an aldehyde. This transformation is not a standard biocompatible reaction and would likely require harsh chemical conditions that could degrade the peptide.

However, a hypothetical scenario could involve the strategic placement of a residue that can be selectively oxidized to an aldehyde, such as an N-terminal serine or threonine. nih.gov If a cysteine residue is then brought into proximity with this aldehyde through the peptide's secondary structure, a thiazolidine ring could be formed. The 3-aminobenzonitrile residue in this context would primarily serve as a structural element influencing the peptide's conformation rather than directly participating in the thiazolidine ring formation. A more direct involvement would necessitate the development of novel chemical methods to convert the aromatic amine of the 3-aminobenzonitrile into an aldehyde in a peptide-compatible manner.

Strategies for the Incorporation of Bioorthogonal Functionalities

Bioorthogonal functionalities are chemical handles that can be selectively reacted in a biological environment without interfering with native biological processes. The deprotected amine of the 3-aminobenzonitrile residue provides a convenient point for the attachment of such functionalities.

Common strategies for modifying primary amines include acylation and alkylation. For instance, the amine could be acylated with a molecule containing a bioorthogonal group, such as an azide (B81097) or an alkyne, for subsequent click chemistry reactions. Alternatively, it could be reacted with an activated ester of a molecule bearing a strained alkene or alkyne for strain-promoted cycloaddition reactions.

The choice of bioorthogonal functionality would depend on the intended application. For example, an azide-modified peptide could be reacted with a cyclooctyne-containing fluorescent probe for imaging studies. A peptide functionalized with a terminal alkyne could be ligated to an azide-containing drug molecule. The versatility of the amino group on the 3-aminobenzonitrile scaffold makes it a valuable platform for introducing a wide range of bioorthogonal handles for various applications in chemical biology and drug delivery.

Table 2: Examples of Bioorthogonal Functionalities for Amine Modification

| Bioorthogonal Group | Reactive Partner | Reaction Type |

|---|---|---|

| Azide | Alkyne (terminal or strained) | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition |

| Alkyne (terminal) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition |

| Strained Alkenes (e.g., trans-cyclooctene) | Tetrazine | Inverse Electron Demand Diels-Alder |

Role of the Benzonitrile Group in Inter- and Intramolecular Cycloaddition Reactions

The nitrile group of the benzonitrile moiety is a versatile functional group that can participate in various cycloaddition reactions. One of the most common cycloadditions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction can be performed both inter- and intramolecularly. In an intermolecular fashion, a peptide containing the 3-aminobenzonitrile residue could be reacted with an azide-containing molecule to form a stable tetrazole linkage.

Intramolecularly, if an azide functionality is introduced elsewhere in the peptide chain, a cyclization reaction could be triggered to form a cyclic peptide containing a tetrazole ring. This would be a powerful tool for peptide stapling, which is a strategy used to constrain peptides in a specific conformation, often enhancing their biological activity and stability.

Another potential cycloaddition reaction involves the benzonitrile group acting as a dipolarophile in reactions with 1,3-dipoles such as nitrile oxides. mdpi.com While the reaction of benzonitrile itself is known, its application within a peptide context would require careful selection of reaction conditions to ensure compatibility with the peptide backbone and other side chains. The successful implementation of such cycloaddition strategies would significantly expand the chemical space accessible for peptides containing the this compound building block.

Applications in Peptide and Peptide Mimetic Synthesis

Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies

The integration of Dbz-based linkers into Fmoc-SPPS has facilitated the development of more robust and versatile synthesis strategies. These methodologies leverage the unique chemical properties of the linker to enable the creation of peptides that were previously difficult to synthesize using standard Fmoc protocols.

Orthogonal protecting group strategies are fundamental to modern SPPS, allowing for the selective removal of specific protective groups without affecting others on the peptide chain. peptide.combiosynth.com The most common orthogonal pairing in contemporary use is the base-labile Fmoc group for the α-amine and acid-labile groups, such as tert-butyl (tBu), for amino acid side chains. iris-biotech.denih.gov

The Dbz linker system integrates seamlessly into this orthogonal scheme. nih.gov The Fmoc group on the Dbz linker, attached to the solid support, is removed with a standard piperidine (B6355638) solution to expose an amino group for peptide chain elongation. nih.gov This process is fully compatible with the acid-labile side-chain protecting groups, which remain intact until the final cleavage step with trifluoroacetic acid (TFA). iris-biotech.dechempep.com The amide bond connecting the Dbz linker to the growing peptide chain is stable throughout the iterative cycles of Fmoc deprotection and coupling. nih.gov

To prevent side reactions such as the acylation of the second, unprotected amine on the Dbz linker—which can lead to branched peptide impurities—further orthogonal protection can be implemented. sigmaaldrich-jp.com One strategy involves temporarily capping the second amino group with an allyloxycarbonyl (Alloc) group. The Alloc group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage but can be selectively removed using a palladium catalyst, adding another layer of orthogonality to the synthesis. sigmaaldrich-jp.com

The synthesis of long peptides and sequence-specific oligomers that adopt well-defined secondary structures, known as foldamers, often presents significant challenges. nih.govresearchgate.net These challenges can include aggregation of the growing peptide chain, which hinders reagent access and leads to incomplete reactions. nih.gov The robustness and compatibility of the Dbz linker with standard Fmoc-SPPS make it suitable for integration into automated synthesis platforms. nih.gov

Automation of peptide synthesis enhances efficiency and reproducibility, which is crucial for producing complex molecules. An approach for the fully automated synthesis of peptide thioesters, which are key intermediates for protein synthesis, has been developed using a related sulfonamide "safety-catch" resin. nih.gov This demonstrates the principle of automating advanced linker strategies. Furthermore, specialized derivatives of the Dbz linker have been developed to overcome specific challenges in automated synthesis. For instance, a 4-amino-3-nitrobenzoic acid linker, a modified version of the Dawson Dbz linker, was designed specifically for microwave-assisted peptide synthesis to prevent side reactions that can occur with standard Dbz linkers under microwave conditions. iris-biotech.de

The ability to introduce chemical modifications at specific sites is essential for creating peptides with novel functions, such as probes, therapeutics, or biomaterials. Orthogonal protecting groups are the key to enabling such modifications. peptide.comsigmaaldrich.com By incorporating an amino acid with a side chain protected by a group that can be removed under unique conditions (e.g., hydrazine-labile Dde or ivDde groups), a specific site on the peptide can be unmasked while it is still attached to the resin. sigmaaldrich.com This allows for the selective attachment of moieties like fluorophores, biotin tags, or other functional groups. researchgate.net

The use of the Dbz linker is itself a powerful strategy for site-specific modification at the C-terminus of a peptide. nih.govsigmaaldrich-jp.com The entire purpose of the linker is to generate a precursor—the N-acyl-benzimidazolinone (Nbz)—at a single, defined position: the C-terminus. This precursor is then specifically targeted for conversion into a thioester, enabling subsequent ligation reactions. This method provides a precise and efficient way to functionalize the C-terminal carboxyl group, a process that is often challenging with standard SPPS techniques. nih.gov

Synthesis of C-Terminal Functionalized Peptides and Their Precursors

One of the most significant applications of 3-(Fmoc-amino)benzonitrile-related chemistry is in the synthesis of peptides with activated C-termini. These peptides are essential building blocks for constructing larger proteins via native chemical ligation (NCL) and for creating cyclic peptides.

The Dawson Dbz linker, based on 3,4-diaminobenzoic acid, is a novel tool for synthesizing peptide thioester precursors using Fmoc-SPPS. sigmaaldrich-jp.comiris-biotech.de In this method, the Dbz linker is first attached to an amino-functionalized, acid-cleavable resin (such as Rink Amide resin) via its carboxyl group. nih.govsigmaaldrich-jp.com The peptide chain is then synthesized on one of the linker's two anilino groups after removal of a temporary Fmoc protecting group. nih.gov

A critical challenge in this approach is ensuring that only one of the two amino groups on the linker is acylated by the first amino acid. sigmaaldrich-jp.com Failure to do so can result in the formation of C-terminally truncated peptides (from incomplete initial loading) or branched peptides where chains grow from both amino groups. sigmaaldrich-jp.com To circumvent this, strategies include using pre-formed Fmoc-amino acid-Dbz linkers for attachment to the resin or employing an orthogonal protecting group on the second amine. nih.govsigmaaldrich-jp.com Commercially available Dbz resins are often supplied as a mixture of 3-Fmoc-Dbz and 4-Fmoc-Dbz isomers. sigmaaldrich-jp.com

Peptide thioesters are highly valuable intermediates in protein synthesis, particularly for NCL, a powerful method for ligating unprotected peptide fragments. nih.gov While historically synthesized using Boc-SPPS, which requires harsh cleavage conditions (e.g., hydrogen fluoride), the Dbz linker enables their efficient preparation using the milder and more popular Fmoc-SPPS. nih.govnih.gov

The synthesis strategy proceeds as follows:

After the full peptide sequence is assembled on the Dbz linker, the remaining free anilino group is acylated and cyclized, typically using a reagent like p-nitrophenyl chloroformate, to form a stable N-acyl-benzimidazolinone (Nbz) moiety at the C-terminus. nih.govsigmaaldrich-jp.comiris-biotech.de

The resulting peptide-Nbz is cleaved from the solid support using standard TFA treatment. This precursor is stable under acidic conditions, allowing for purification via HPLC if necessary. nih.gov

The purified peptide-Nbz is then converted into the desired peptide thioester. This is achieved through rapid thiolysis upon exposure to a thiol in a neutral aqueous buffer. nih.gov This conversion can be performed just prior to ligation or in situ during the NCL reaction itself. nih.goviris-biotech.de

This N-acylurea-based approach is compatible with all common amino acid side chains and their protecting groups and has been shown to be effective for both unhindered (e.g., Glycine) and sterically hindered (e.g., Valine) C-terminal residues without significant epimerization. nih.gov

The table below summarizes the synthesis of various peptide-Nbz precursors using the Dbz linker methodology, demonstrating its broad applicability.

| C-Terminal Amino Acid | Peptide Sequence | Observed Mass (m/z) | Calculated Mass (m/z) |

| Glycine | LYRAG-Nbz | 682.6 | 682.8 |

| Alanine | LYRGA-Nbz | 696.6 | 696.8 |

| Phenylalanine | LYRGF-Nbz | 772.7 | 772.9 |

| Tyrosine | LYRGY-Nbz | 788.7 | 788.9 |

| Leucine | LYRGL-Nbz | 738.7 | 738.9 |

| Valine | LYRGV-Nbz | 724.7 | 724.9 |

| Proline | LYRGP-Nbz | 722.7 | 722.9 |

This table is based on data presented in research on the development of Fmoc-SPPS approaches for thioester peptide precursors. nih.gov

Incorporation of Unnatural Amino Acid Derivatives into Peptide Sequences

The introduction of non-canonical amino acids like 3-cyanophenylalanine (Phe(3-CN)), derived from this compound, into peptide backbones is a key strategy for creating peptides with tailored properties. The cyano group serves as a versatile chemical handle and a subtle biophysical probe.

The benzonitrile (B105546) moiety of 3-cyanophenylalanine possesses intrinsic fluorescent properties that make it a valuable tool for biophysical analysis. Unlike larger, more disruptive fluorescent labels, the cyano group is a minimalist probe that is less likely to perturb the peptide's structure and function. Its fluorescence is sensitive to the local microenvironment, allowing it to report on changes in solvent exposure, hydration, and pH. rsc.orgrsc.org

Research has characterized the photophysical properties of 3-cyanophenylalanine, demonstrating its utility as a spectroscopic reporter for investigating protein and peptide structure and dynamics. rsc.orgrsc.org Its molar absorptivity and emission profiles are comparable to its ortho- and para-isomers (2-cyanophenylalanine and 4-cyanophenylalanine), allowing these probes to be used interchangeably based on the specific research question. rsc.orgrsc.org The fluorescence quantum yields are on a similar scale to naturally fluorescent amino acids like tryptophan, making it a viable intrinsic probe. rsc.orgrsc.org Furthermore, a decrease in quantum yield is observed in basic environments, which provides a mechanism for detecting local pH changes within biological systems. rsc.org

The spectral properties of 3-cyanophenylalanine enable its use in Förster Resonance Energy Transfer (FRET) studies when paired with other fluorophores, such as tryptophan or other cyanophenylalanine isomers, to measure distances and monitor conformational changes in peptides. rsc.orgrsc.org

| Compound | Solvent | Absorbance λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 3-Cyanophenylalanine | Water | 273 | 296 | 0.03 |

| 3-Cyanophenylalanine | Methanol | 274 | 295 | 0.05 |

| 3-Cyanophenylalanine | Acetonitrile | 274 | 294 | 0.07 |

| 4-Cyanophenylalanine | Water | 272 | 284 | 0.12 |

| Tryptophan | Water | 280 | 350 | 0.13 |

The synthesis of homooligomers, or poly(amino acids), from non-canonical amino acids like 3-cyanophenylalanine is an area of interest for creating novel biomaterials with unique structural and functional properties. While specific literature on the homooligomerization of this compound is limited, established methods for poly(amino acid) synthesis provide a viable pathway.

The most common method for preparing poly(amino acids) is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This technique allows for the synthesis of high molecular weight polymers with controlled molecular weight and narrow polydispersity. The process involves first converting the Fmoc-protected amino acid to its corresponding NCA monomer. Subsequently, the ROP of the NCA monomer is initiated, typically using an amine or organosilicon initiator, to form the polypeptide chain. This method has been successfully applied to produce poly(phenylalanine), a close structural analog.

A potential synthetic route would involve:

Synthesis of the NCA monomer : Conversion of 3-amino-benzonitrile to its N-carboxyanhydride derivative.

Ring-Opening Polymerization : Initiation of the polymerization of the NCA monomer to yield poly(3-cyanophenylalanine).

This approach would yield a homopolymer with a high density of nitrile functional groups, which could be used for subsequent material functionalization or to impart specific photophysical or electronic properties to the resulting biomaterial.

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. While the benzonitrile group of 3-cyanophenylalanine is not a classic bioorthogonal handle like an azide (B81097) or a strained alkyne, its nitrile functionality can be chemically transformed into a reactive group for such ligations.

Specifically, the nitrile group can be converted to a nitrile oxide. Benzonitrile oxides are known to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. mdpi.comresearchgate.net This reaction could be harnessed for bioorthogonal labeling. The strategy would involve a two-step process:

Peptide Synthesis : Incorporation of this compound into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS).

Post-synthetic Modification and Ligation : After synthesis and purification, the nitrile group on the peptide's side chain could be oxidized to a nitrile oxide. This reactive intermediate can then undergo a rapid and selective [3+2] cycloaddition with a probe molecule containing a suitable dipolarophile (e.g., an alkene).

Overcoming Synthetic Challenges in Peptide Assembly Utilizing the Compound

The successful synthesis of peptides containing this compound requires careful management of common side reactions inherent to Fmoc-based solid-phase peptide synthesis (SPPS).

Racemization, or epimerization, of the chiral α-carbon is a significant risk during the activation and coupling steps of peptide synthesis, particularly for sterically hindered or electron-deficient amino acids. The α-proton of phenylalanine derivatives is susceptible to base-catalyzed abstraction, leading to a loss of stereochemical integrity. While specific studies on this compound are not widely published, research on the closely related Phenylglycine (Phg) provides effective strategies to mitigate this side reaction.

Studies have shown that the choice of coupling reagent and base is critical. The base-catalyzed coupling of Fmoc-Phg was identified as the crucial step for racemization. By systematically varying the reaction conditions, it was determined that certain combinations of activating agents and bases can reduce epimerization to negligible levels.

| Coupling Reagent | Base | % Epimerization of Phenylglycine |

|---|---|---|

| HBTU | DIPEA | 14.8% |

| HATU | DIPEA | 11.2% |

| HBTU | TMP | 1.8% |

| COMU | DIPEA | 15.4% |

| COMU | TMP | <1.0% |

| DEPBT | TMP | <1.0% |

Data adapted from studies on Phenylglycine racemization, demonstrating the effectiveness of hindered bases like 2,4,6-trimethylpyridine (TMP) in suppressing epimerization with various coupling reagents.

Based on these findings, employing coupling reagents like DEPBT or COMU in combination with a sterically hindered, non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is a highly effective strategy for suppressing racemization during the incorporation of this compound. luxembourg-bio.com Additionally, the use of additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives can further suppress racemization. nih.gov

Aspartimide formation is a notorious side reaction in Fmoc-SPPS that occurs when synthesizing peptides containing aspartic acid (Asp), particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. The reaction involves the cyclization of the Asp side-chain carboxyl group with the backbone amide nitrogen, which can lead to a mixture of unwanted α- and β-peptides and racemization of the Asp residue. rsc.orgluxembourg-bio.com While this compound is not directly involved in this reaction, its presence in a peptide necessitates that proper precautions are taken to prevent aspartimide formation elsewhere in the sequence to ensure the purity of the final product.

Several effective strategies have been developed to suppress this side reaction:

Modification of Deprotection Conditions : The piperidine solution used for Fmoc removal is basic and promotes aspartimide formation. Adding an acidic additive like 0.1 M HOBt to the 20% piperidine in DMF deprotection solution can significantly reduce the rate of cyclization. rsc.orgnih.gov Using a weaker base, such as piperazine, has also been shown to be effective. rsc.org

Use of Sterically Hindered Side-Chain Protecting Groups : Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Tmp), can sterically hinder the cyclization reaction. rsc.org

Backbone Protection : The use of a dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group temporarily protects the glycine amide nitrogen, is a highly effective method. luxembourg-bio.com This protection prevents the nucleophilic attack required for ring formation.

By carefully selecting the appropriate protective groups for aspartic acid and optimizing the deprotection conditions, the synthesis of peptides containing both aspartic acid and 3-cyanophenylalanine can be achieved with high fidelity.

Spectroscopic and Analytical Methodologies for Characterization and Quantification

Spectrophotometric Monitoring of Fmoc Cleavage Progress

The cleavage of the Fmoc group from 3-(Fmoc-amino)benzonitrile is a critical step in many synthetic applications. This process is typically achieved through a base-catalyzed β-elimination reaction, which liberates the amine and generates dibenzofulvene (DBF). The strong chromophoric nature of the Fmoc group and its cleavage byproducts allows for convenient and accurate monitoring of the deprotection progress using UV-Visible spectroscopy.

UV-Visible Spectroscopy for Detection and Quantification of Dibenzofulvene Adducts

The removal of the Fmoc protecting group is commonly accomplished using a secondary amine base, such as piperidine (B6355638). The initially formed dibenzofulvene is a highly reactive species that readily undergoes a Michael-type addition with the excess piperidine to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct. This adduct possesses a distinct and strong UV absorbance, which forms the basis for a widely used quantitative assay.

The concentration of the released Fmoc group, and therefore the extent of the deprotection reaction, can be determined by measuring the absorbance of the DBF-piperidine adduct in the reaction solution. The adduct exhibits a characteristic absorption maximum around 301 nm. By applying the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorption coefficient, b is the path length of the cuvette, and c is the concentration, the amount of cleaved Fmoc group can be accurately calculated.

The molar absorption coefficient (ε) for the DBF-piperidine adduct has been reported with some variability in the literature, which can be influenced by the solvent composition and the specific conditions of the measurement. Therefore, for precise quantification, it is often recommended to determine this value under the specific experimental conditions being used.

| Adduct | Wavelength (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Solvent System |

|---|---|---|---|

| Dibenzofulvene-piperidine | 301 | 7800 | 20% piperidine in DMF |

| Dibenzofulvene-piperidine | 301 | 8021 | 20% piperidine in DMF |

| Dibenzofulvene-piperidine | 289.8 | 6089 | 20% piperidine in DMF |

| Dibenzofulvene-4-methylpiperidine | 302 | 8200 | 20% 4-methylpiperidine in DMF |

Quantitative Determination of Fmoc-Functionalized Solid Support Loading

In solid-phase synthesis, this compound may be attached to a solid support. Determining the loading capacity of the resin, which is the amount of the initial substrate bound to the support, is a critical parameter for the success of subsequent synthetic steps. The UV-Vis spectrophotometric method described above is the standard procedure for quantifying the loading of Fmoc-functionalized supports.

The procedure involves taking a precisely weighed sample of the dried resin, treating it with a known volume of a piperidine solution in a suitable solvent like N,N-dimethylformamide (DMF) to effect the complete cleavage of the Fmoc group. The absorbance of the resulting solution, containing the DBF-piperidine adduct, is then measured at approximately 301 nm. Using the Beer-Lambert law and the known molar absorptivity of the adduct, the concentration of the released Fmoc group can be calculated. This concentration is then used to determine the initial loading of the resin, typically expressed in millimoles per gram (mmol/g).

Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Beyond monitoring the Fmoc group, a combination of advanced spectroscopic techniques is essential for the complete structural characterization of this compound, as well as any intermediates and final products derived from it. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a series of characteristic signals. The aromatic protons of the fluorenyl group typically appear as a complex multiplet in the downfield region (around 7.2-7.9 ppm). The protons of the benzonitrile (B105546) ring will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns being indicative of the 1,3-disubstitution pattern. The methine and methylene (B1212753) protons of the Fmoc group's linker will have distinct chemical shifts, providing further confirmation of the structure. The N-H proton of the protected amine will likely appear as a singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the Fmoc group will have a characteristic chemical shift in the downfield region (around 156 ppm). The quaternary carbon of the nitrile group will also be identifiable, though its signal may be of lower intensity. The aromatic carbons of both the fluorenyl and benzonitrile moieties will appear in the region of approximately 120-145 ppm. The aliphatic carbons of the Fmoc linker will be found in the upfield region of the spectrum.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic Protons | 7.2 - 7.9 | 120 - 144 |

| Benzonitrile Aromatic Protons | 7.0 - 7.8 | 115 - 140 |

| Fmoc CH and CH₂ | 4.2 - 4.5 | 47 - 67 |

| Amine N-H | Variable (e.g., ~9.3 in DMSO-d₆) | - |

| Fmoc C=O | - | ~156 |

| Nitrile C≡N | - | ~118 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₂₂H₁₆N₂O₂), the expected monoisotopic mass is approximately 340.1212 g/mol . Techniques such as electrospray ionization (ESI) are commonly used to generate the molecular ion, often observed as the protonated species [M+H]⁺ or other adducts.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would include the cleavage of the Fmoc group, leading to a prominent ion corresponding to the dibenzofulvene cation (m/z 165) or the fluorenylmethyl cation (m/z 179). Other fragmentations may involve the loss of CO₂ from the carbamate (B1207046) linkage or cleavages within the benzonitrile moiety.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the carbonyl group in the Fmoc protecting group.

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ characteristic of the nitrile functional group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretch: Absorption bands in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the carbamate.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3400 | Medium |

| Carbonyl (C=O) | Stretch | 1700 - 1730 | Strong |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Carbamate (C-O) | Stretch | 1200 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound. Its high resolution and sensitivity make it indispensable for assessing the purity of synthesized batches, identifying potential impurities, and isolating the compound in high purity for further research and applications.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

Reverse-phase HPLC (RP-HPLC) is the most common modality employed for both analytical and preparative-scale work with this compound. This is due to the non-polar nature imparted by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for strong retention and effective separation on hydrophobic stationary phases, such as octadecylsilane (C18).

Analytical HPLC for Purity Assessment:

For analytical purposes, the primary goal is to achieve a baseline separation of the main compound peak from any impurities, which may include starting materials like 3-aminobenzonitrile (B145674), by-products from the Fmoc protection reaction, or degradation products. A typical analytical HPLC setup involves a C18 column with a small particle size (e.g., 3-5 µm) to maximize theoretical plates and enhance resolution.

The mobile phase generally consists of a mixture of an organic solvent, most commonly acetonitrile, and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA). TFA serves to protonate residual silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also acts as an ion-pairing agent, which can enhance the retention of the analyte.

Detection is typically performed using a UV detector. The Fmoc group possesses a strong chromophore, exhibiting significant absorbance at wavelengths around 265 nm, making UV detection highly sensitive for this compound. Other wavelengths, such as 214 nm (peptide bond absorbance) or 254 nm, can also be utilized.

A gradient elution is commonly employed, where the proportion of the organic solvent is increased over the course of the analysis. This allows for the efficient elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and the more retained this compound are well-resolved within a reasonable timeframe.

| Parameter | Typical Conditions for Analytical HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Preparative HPLC for Isolation and Purification:

The principles of analytical HPLC are directly scalable to preparative applications, where the goal is to isolate larger quantities of pure this compound. For preparative separations, columns with a larger internal diameter and larger particle size are used to accommodate higher sample loads.

The mobile phase composition and gradient profile are often optimized at the analytical scale first and then transferred to the preparative system. To increase throughput, the sample is typically dissolved in a minimal amount of a strong solvent, such as dimethylformamide (DMF) or acetonitrile, before injection.

Fraction collection is triggered based on the UV signal of the eluting peak corresponding to this compound. The collected fractions are then analyzed by analytical HPLC to confirm their purity before being combined and subjected to solvent removal, typically through lyophilization or rotary evaporation, to yield the purified solid compound.

| Parameter | Typical Conditions for Preparative HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Column Dimensions | 21.2 mm x 250 mm, 10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Optimized based on analytical scale separation |

| Flow Rate | 20 mL/min |

| Detection | UV at 265 nm |

| Sample Loading | Dependent on column capacity and resolution |

Theoretical and Computational Studies of Reactions Involving 3 Fmoc Amino Benzonitrile

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. For 3-(Fmoc-amino)benzonitrile, these methods can be applied to investigate various potential reactions, such as the transformation of the nitrile group or reactions involving the aromatic ring.

A key aspect of these studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction, which is a critical factor in its rate. For instance, in the context of nucleophilic attack on the nitrile group of a benzonitrile (B105546) derivative, DFT calculations can map out the potential energy surface of the reaction. nih.gov This allows for the determination of the activation energies for different nucleophiles or for reactions at different sites on the molecule. nih.gov

Studies on substituted benzonitriles have shown that the reactivity of the nitrile group is highly dependent on the electronic nature of the substituents on the aromatic ring. bakhtiniada.ru The Fmoc-amino group at the meta position in this compound is expected to have a modest electronic influence on the nitrile group. Quantum chemical calculations can precisely quantify this effect by calculating properties such as the electrostatic potential at the nitrile carbon and the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule.

Table 1: Calculated Activation Energies for Nucleophilic Addition to Substituted Benzonitriles

| Substituent (meta) | Nucleophile | Activation Energy (kcal/mol) - Hypothetical |

| -NO₂ | CN⁻ | 12.5 |

| -CN | CN⁻ | 14.2 |

| -H | CN⁻ | 15.8 |

| -NH-Fmoc | CN⁻ | 15.1 |

| -OCH₃ | CN⁻ | 16.5 |

This table presents hypothetical data based on established trends where electron-withdrawing groups lower the activation energy for nucleophilic attack on the nitrile group. The value for the -NH-Fmoc group is an estimation based on its expected electronic effect.

Furthermore, theoretical studies can investigate the transition states of more complex reactions, such as cycloadditions involving the nitrile group. beilstein-journals.org By modeling the geometries and energies of these transition states, researchers can predict the regioselectivity and stereoselectivity of such reactions, providing guidance for synthetic efforts. The investigation of reaction mechanisms for the deprotection of the Fmoc group itself can also be explored, identifying the key intermediates and transition states involved in the base-catalyzed elimination reaction.

Molecular Modeling of Protecting Group Interactions and Steric Effects

The fluorenylmethoxycarbonyl (Fmoc) group is a large, sterically demanding protecting group. Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, are particularly well-suited to study the conformational behavior of this compound and the steric influence of the Fmoc group on its reactivity. researchgate.netnih.gov

MD simulations can provide a dynamic picture of the molecule's preferred conformations in solution. nih.gov These simulations reveal how the bulky Fmoc group can shield the nitrile functionality or the adjacent positions on the aromatic ring from attack by reagents. rsc.org This steric hindrance can play a crucial role in directing the outcome of a reaction, favoring attack at less hindered sites.

For example, in a reaction where an electrophile could potentially attack either the nitrogen of the amino group (after deprotection) or the nitrile group, molecular modeling can help to assess the accessibility of these sites. The simulations can quantify the solvent accessible surface area of different reactive centers within the molecule, providing a metric for steric hindrance.

Table 2: Calculated Steric Hindrance Parameters for this compound

| Reactive Site | Relative Solvent Accessible Surface Area (%) - Hypothetical |

| Nitrile Nitrogen | 45 |

| Ortho-positions to Nitrile | 60 |

| Ortho-positions to Fmoc-amino | 35 |

| Para-position to Nitrile | 75 |

This table provides a hypothetical representation of how molecular modeling could quantify the steric shielding of different positions on the this compound molecule. The values indicate the relative accessibility of each site to an incoming reagent.

Furthermore, molecular modeling is instrumental in understanding non-covalent interactions involving the Fmoc group. The fluorenyl ring system is known to participate in π-π stacking interactions, which can influence the aggregation of molecules and the stability of certain conformations. strath.ac.uknih.gov In the context of a reaction, these interactions could pre-organize the substrate in a way that favors a particular reaction pathway.

Computational Prediction of Reactivity and Selectivity in Complex Synthetic Systems

A major goal of computational chemistry in organic synthesis is to predict the outcome of reactions, including reactivity and selectivity, in complex systems. For this compound, this could involve predicting its behavior in a multi-step synthesis where various reagents and functional groups are present.

By combining quantum chemical calculations of electronic effects with molecular modeling of steric factors, a comprehensive model of the molecule's reactivity can be developed. For instance, if this compound were to be subjected to a reaction that could potentially occur at multiple sites (e.g., the nitrile group, the aromatic ring, or the Fmoc group), computational models could predict the most likely site of reaction.

This predictive power is particularly valuable when designing synthetic routes. For example, if a desired reaction is found to be disfavored due to the steric hindrance of the Fmoc group, computational models could be used to screen alternative protecting groups that might offer better reactivity while still providing the necessary protection.

Studies have demonstrated a good correlation between computationally predicted activation energies and experimentally observed reaction rates for reactions involving substituted nitriles. nih.gov This suggests that computational methods can provide at least a semi-quantitative prediction of reactivity.

Table 3: Predicted Relative Reactivity of Functional Groups in this compound Towards a Generic Electrophile

| Functional Group | Predicted Relative Reactivity (Arbitrary Units) - Hypothetical | Primary Influencing Factor |

| Nitrile Group | 1.0 | Electronic Activation |

| Aromatic Ring (Electrophilic Substitution) | 0.2 | Deactivation by Nitrile and Fmoc-amino groups |

| Fmoc Group (Deprotection) | Dependent on Base Strength | Susceptibility to Base-catalyzed Elimination |

This table illustrates how computational models could be used to predict the relative reactivity of different parts of the this compound molecule under specific reaction conditions. The values are for illustrative purposes.

Broader Research Implications and Future Directions

Contribution to the Development of Chemical Probes for Biological Research

The incorporation of unique chemical functionalities into peptides is a powerful strategy for creating probes to interrogate biological systems. 3-(Fmoc-amino)benzonitrile serves as a precursor to the fluorescent non-canonical amino acid, 3-cyanophenylalanine. Once incorporated into a peptide sequence via Fmoc-based solid-phase synthesis, the nitrile group on the phenylalanine ring acts as a sensitive environmental probe.

The fluorescence of 3-cyanophenylalanine is highly dependent on its local environment, making it a valuable tool for studying protein folding, conformational changes, and biomolecular interactions. nih.govnih.govacs.org For instance, changes in the polarity of the surrounding solvent or the proximity of quenching residues can lead to detectable shifts in its fluorescence emission spectrum. This property allows researchers to monitor dynamic biological processes in real-time.

Key applications of 3-cyanophenylalanine-containing peptides as chemical probes include:

Monitoring Protein Folding: By strategically placing 3-cyanophenylalanine within a peptide sequence, scientists can track the formation of the hydrophobic core during protein folding. acs.org

Investigating Protein-Protein Interactions: Changes in fluorescence can signal the binding of a peptide probe to its target protein, providing insights into binding affinity and kinetics. nih.gov

Sensing pH Changes: The fluorescence of p-cyanophenylalanine can be sensitive to the protonation state of nearby amino acid residues, enabling its use as a pH sensor in biological systems. nih.govnih.gov

The table below summarizes the spectroscopic properties of cyanophenylalanine, highlighting its utility as a fluorescent probe.

| Property | Description | Relevance to Chemical Probes |

| Environmental Sensitivity | Fluorescence quantum yield and lifetime are influenced by the polarity of the local environment. | Allows for the detection of changes in protein conformation and binding events. |

| Fluorescence Quenching | Fluorescence can be quenched by proximity to specific amino acid residues (e.g., tryptophan, tyrosine, histidine). | Enables the study of intramolecular distances and interactions within a peptide or protein complex. |

| pH Sensitivity | The protonation state of adjacent residues can affect fluorescence intensity. | Facilitates the development of probes to monitor pH changes in cellular compartments. |

Advancements in Medicinal Chemistry through Facilitated Peptide-Based Drug Synthesis

The use of unnatural amino acids is a cornerstone of modern medicinal chemistry, allowing for the design of peptide-based drugs with improved therapeutic properties. This compound is a valuable building block in this endeavor, offering a straightforward method to introduce a nitrile-containing residue into peptide sequences. chemimpex.com The incorporation of 3-cyanophenylalanine can enhance the metabolic stability of peptides, as it is not recognized by proteases, thereby prolonging their half-life in vivo.

Furthermore, the nitrile group itself can be a critical pharmacophore, participating in key interactions with biological targets. It can also serve as a synthetic handle for further modifications, allowing for the attachment of other functional groups or drug molecules. The ability to synthesize peptides containing 3-amidinophenylalanine from Fmoc-Phe(3-CN)-OH is a notable application, as such peptides often exhibit inhibitory activity against various enzymes. peptide.com

The table below outlines the advantages of incorporating 3-cyanophenylalanine into peptide-based drug candidates.

| Advantage | Mechanism | Therapeutic Implication |

| Enhanced Proteolytic Stability | The unnatural side chain is not recognized by endogenous proteases. | Increased in vivo half-life and improved pharmacokinetic profile. |

| Improved Binding Affinity | The nitrile group can form specific hydrogen bonds or dipole-dipole interactions with target receptors. | Increased potency and efficacy of the drug. |

| Increased Structural Diversity | Allows for the creation of novel peptide architectures with unique pharmacological properties. | Expansion of the chemical space for drug discovery. |

| Platform for Further Modification | The nitrile group can be chemically transformed into other functional groups. | Enables the development of prodrugs or dual-action therapeutics. |

Innovations in Materials Science through Peptide Engineering and Bioconjugation

The self-assembly of peptides and peptide conjugates into well-defined nanostructures is a rapidly growing area of materials science. The Fmoc group of this compound itself can drive the self-assembly process through π-π stacking interactions, leading to the formation of hydrogels and other biomaterials. These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine.

By incorporating this compound into peptide sequences, researchers can design and synthesize novel peptide-based materials with tailored properties. The nitrile functionality can influence the self-assembly process and can also serve as a site for bioconjugation, allowing for the attachment of other molecules to the material's surface. For example, the nitrile group can be targeted for specific chemical reactions to immobilize growth factors, enzymes, or other bioactive molecules.

The table below details the contributions of this compound to the development of advanced biomaterials.

| Application Area | Role of this compound | Potential Impact |

| Peptide Hydrogels | The Fmoc group promotes self-assembly into fibrillar networks. | Creation of scaffolds for 3D cell culture and tissue regeneration. |

| Functionalized Surfaces | The nitrile group provides a handle for covalent attachment of biomolecules. | Development of biosensors, biocompatible coatings, and targeted drug delivery systems. |

| Controlled Release Systems | Incorporation into self-assembling peptides can modulate the release kinetics of encapsulated drugs. | Improved therapeutic outcomes through sustained and localized drug delivery. |

Emerging Applications and Unexplored Reactivity in Chemical Biology and Bioorthogonal Chemistry

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting new avenues for the application of this compound. The nitrile group is a relatively inert functional group in the biological context, but it can be made to react with specific partners under bioorthogonal conditions.

Recent research has explored the reactivity of nitriles in various bioorthogonal ligation strategies. For example, electron-poor aryl nitriles can react selectively with thiols. peptide.com This opens up the possibility of using peptides containing 3-cyanophenylalanine for site-specific labeling of proteins or for the in-situ assembly of therapeutic agents.

The development of new bioorthogonal reactions involving the nitrile group is an active area of research. The unique electronic properties of the benzonitrile (B105546) moiety in 3-cyanophenylalanine could be exploited to design novel click chemistry reactions with enhanced kinetics and selectivity. Such advancements would further expand the utility of this versatile building block in chemical biology.

Potential future directions for this compound include:

Development of Novel Bioorthogonal Reactions: Exploring the reactivity of the nitrile group with new reaction partners to create a toolbox of bioorthogonal chemistries.

In Vivo Imaging: Designing activatable fluorescent probes based on 3-cyanophenylalanine for imaging specific biological events in living organisms.

Targeted Drug Delivery: Utilizing the nitrile group for the targeted delivery and release of therapeutic payloads in response to specific cellular stimuli.

The continued exploration of the chemical properties and biological applications of this compound promises to yield significant innovations across multiple scientific disciplines.

Q & A

Q. Advanced

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to protein targets (e.g., kinases), with KD values in the nM–μM range .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for host-guest interactions, critical for optimizing drug-receptor affinity .

- Cellular assays : Use HEK293 or HeLa cells transfected with fluorescent reporters to assess intracellular stability and off-target effects .

How can researchers address contradictions in reported biological activities of this compound analogs?

Advanced

Discrepancies often stem from:

- Solubility differences : DMSO vs. aqueous buffers alter aggregation states, affecting IC₅₀ values in enzymatic assays. Pre-solubilization protocols (e.g., sonication in PBS) improve reproducibility .

- Metabolic instability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid Fmoc deprotection as a key variable .

- Data normalization : Internal controls (e.g., β-galactosidase activity in reporter assays) mitigate batch-to-batch variability .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict logP (2.1–2.5) and solubility (<0.1 mg/mL in water) using force fields like AMBER or CHARMM .

- Docking Software (AutoDock Vina, Schrödinger) : Models binding poses to targets like CYP450 enzymes, identifying metabolic hotspots .

- QSAR Models : Relate structural descriptors (e.g., topological polar surface area = 85 Ų) to permeability across BBB/MDR1-transfected cell lines .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks per GHS Category 2) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetonitrile vapors (TLV = 20 ppm) .

- Waste disposal : Segregate nitrile-containing waste in halogen-resistant containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.